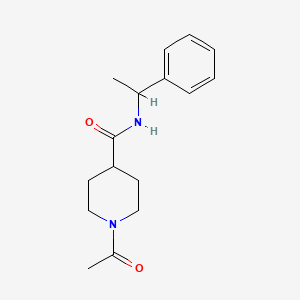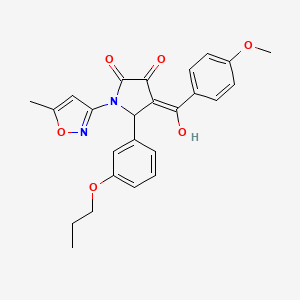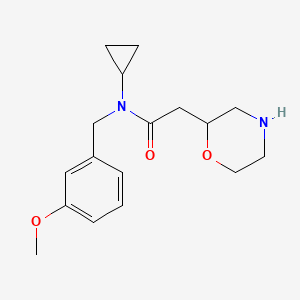![molecular formula C19H20F3NO3S B5305476 4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine, commonly known as PSM-Δ2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of PSM-Δ2 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, PSM-Δ2 has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. In addition, PSM-Δ2 has been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
PSM-Δ2 has been found to have various biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, PSM-Δ2 has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, PSM-Δ2 has been found to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. Furthermore, PSM-Δ2 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PSM-Δ2 in lab experiments is its high potency and selectivity, which allows for the investigation of specific signaling pathways and enzymes. In addition, PSM-Δ2 has good solubility in aqueous and organic solvents, which facilitates its use in various experimental setups. However, one limitation of using PSM-Δ2 is its potential toxicity, as it has been shown to induce liver damage in animal models. Therefore, careful dose optimization and toxicity assessment are required when using PSM-Δ2 in lab experiments.
Zukünftige Richtungen
There are several future directions for the investigation of PSM-Δ2 in scientific research. Firstly, further studies are needed to elucidate the precise mechanism of action of PSM-Δ2, particularly in the context of cancer and inflammation. Secondly, the potential neuroprotective effects of PSM-Δ2 need to be further investigated in animal models of neurodegenerative diseases. Thirdly, the development of PSM-Δ2 analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of PSM-Δ2 in humans could provide valuable insights into its potential clinical applications.
In conclusion, PSM-Δ2 is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of PSM-Δ2 could lead to the discovery of novel therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of PSM-Δ2 involves the reaction of 2-(trifluoromethyl)morpholine with 2-[(phenylsulfonyl)methyl]benzyl chloride in the presence of a base. This reaction yields PSM-Δ2 as a white solid, which is further purified by recrystallization. The purity of PSM-Δ2 can be confirmed by analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
PSM-Δ2 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PSM-Δ2 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, PSM-Δ2 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, PSM-Δ2 has been investigated for its potential neuroprotective properties, as it has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[[2-(benzenesulfonylmethyl)phenyl]methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)18-13-23(10-11-26-18)12-15-6-4-5-7-16(15)14-27(24,25)17-8-2-1-3-9-17/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZXOVFSKYMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)


![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)

![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)